molecular formula C23H17N3O5 B11313006 N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11313006
M. Wt: 415.4 g/mol
InChI Key: UNELSAFRWPZCPM-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE is a complex organic compound that features a benzodioxole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates through a suitable linker, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-TRIAZOL-5-YL)METHOXY]BENZAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)METHOXY]BENZAMIDE: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHOXY]BENZAMIDE is unique due to the presence of both benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C23H17N3O5/c27-23(24-16-10-11-19-20(12-16)30-14-29-19)17-8-4-5-9-18(17)28-13-21-25-22(26-31-21)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)

InChI Key

UNELSAFRWPZCPM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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